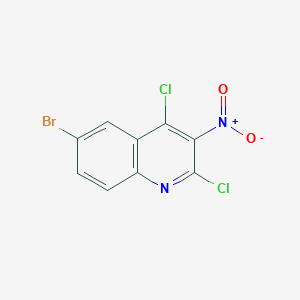
tert-Butyl 6-(2-fluorophenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-(2-fluorophenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate is an organic compound that belongs to the dihydropyridine class This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a dihydropyridine ring
Vorbereitungsmethoden
The synthesis of tert-Butyl 6-(2-fluorophenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes and ketones in the presence of ammonia or primary amines, followed by cyclization and esterification reactions. Industrial production methods may involve the use of catalysts to enhance reaction rates and yields, as well as optimized reaction conditions such as temperature and pressure control.
Analyse Chemischer Reaktionen
tert-Butyl 6-(2-fluorophenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-(2-fluorophenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-(2-fluorophenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The dihydropyridine ring can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the tert-butyl group can influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 6-(2-fluorophenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate include other dihydropyridine derivatives such as nifedipine and amlodipine. Compared to these compounds, this compound may offer unique advantages in terms of its chemical stability and potential for modification. The presence of the fluorophenyl group distinguishes it from other dihydropyridines, potentially leading to different biological activities and applications.
Eigenschaften
Molekularformel |
C17H22FNO2 |
|---|---|
Molekulargewicht |
291.36 g/mol |
IUPAC-Name |
tert-butyl 6-(2-fluorophenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO2/c1-12-9-10-15(13-7-5-6-8-14(13)18)19(11-12)16(20)21-17(2,3)4/h5-8,10,12H,9,11H2,1-4H3 |
InChI-Schlüssel |
IGVGEBVIOTTWNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


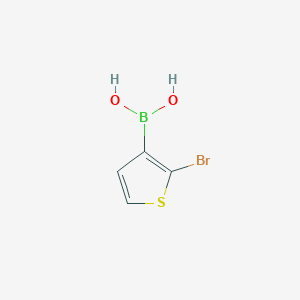


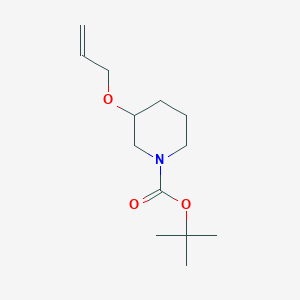
![5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)
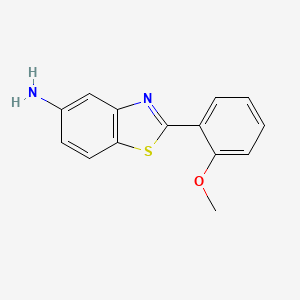


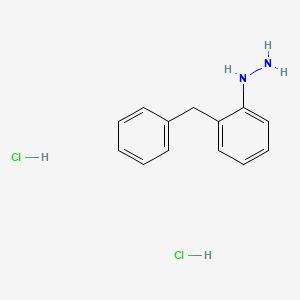
![4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile](/img/structure/B13931354.png)
![6-Chloro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B13931367.png)

![tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate](/img/structure/B13931370.png)
